

AAT-008: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: AAT-008

Cat. No.: B10779028

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a key mediator in inflammation, pain, and cancer, the PGE2-EP4 signaling pathway represents a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **AAT-008**, intended to support further research and drug development efforts in this area.

Chemical Structure and Properties

AAT-008, with the IUPAC name 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a small molecule with a well-defined chemical structure. Its fundamental properties are summarized in the tables below.

Identifier	Value
IUPAC Name	4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1]
CAS Number	847727-81-5[1]
Chemical Formula	C21H16ClFN2O4[1]
SMILES	C--INVALID-LINK-- <chem>NC(=O)C2=C(OC3=CC=CC(=C3)F)N=C(C=C2)Cl</chem>

Physicochemical Property	Value
Molecular Weight	414.82 g/mol [1]
Appearance	Crystalline solid
Solubility	Soluble in DMSO and DMF[2]
Formulation	A crystalline solid[2]

Mechanism of Action

AAT-008 functions as a selective antagonist of the EP4 receptor, a G-protein coupled receptor that, upon binding its ligand PGE2, stimulates the production of cyclic adenosine monophosphate (cAMP). By blocking this interaction, **AAT-008** effectively inhibits the downstream signaling cascade.

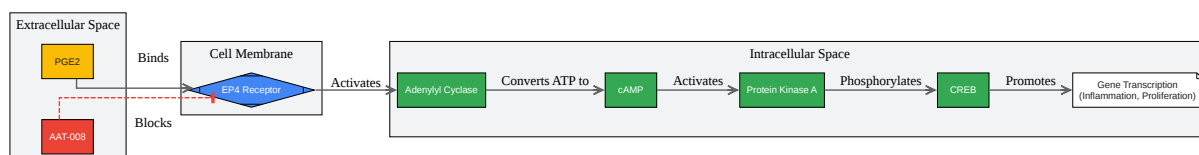
The selectivity and potency of **AAT-008** have been demonstrated in various in vitro assays. The following table summarizes key pharmacological data.

Assay	Species	Receptor	Value
Ki	Human	EP4	0.97 nM[3]
Rat	EP4	6.1 nM[3]	
Dog	EP4	38 nM	
IC50	Human	EP4	2.4 nM
Human	EP1	>20,000 nM	
Human	EP2	1,890 nM	
Human	EP3	>20,000 nM	

The high selectivity of **AAT-008** for the EP4 receptor over other prostanoid receptors minimizes the potential for off-target effects, making it a promising candidate for targeted therapies.

Signaling Pathway

The mechanism of **AAT-008** involves the competitive inhibition of PGE2 binding to the EP4 receptor, thereby preventing the activation of downstream signaling pathways that are implicated in inflammation and cancer progression.



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PGE2-EP4 Signaling Pathway and Inhibition by **AAT-008**

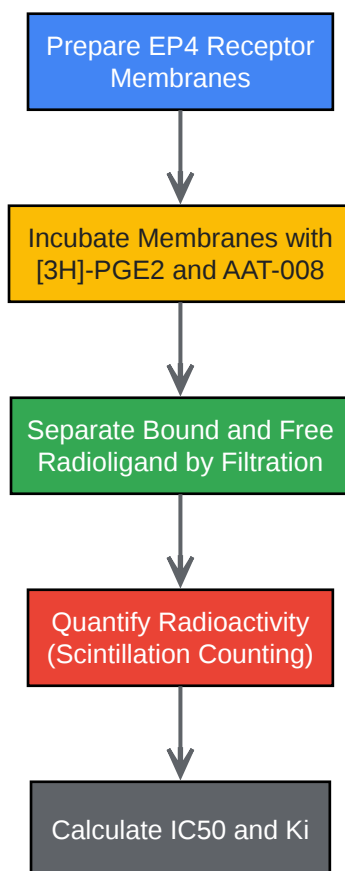
Experimental Protocols

EP4 Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **AAT-008** for the EP4 receptor.

Methodology: A competitive radioligand binding assay is performed using membranes prepared from cells overexpressing the human EP4 receptor.

- **Membrane Preparation:** HEK293 cells stably transfected with the human EP4 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
- **Binding Assay:** Membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3 H]-PGE₂) and varying concentrations of **AAT-008**.
- **Incubation and Filtration:** The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- **Quantification:** The amount of radioactivity retained on the filter is measured by liquid scintillation counting.
- **Data Analysis:** The K_i value is calculated from the IC₅₀ value (the concentration of **AAT-008** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.



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Workflow for EP4 Receptor Binding Assay

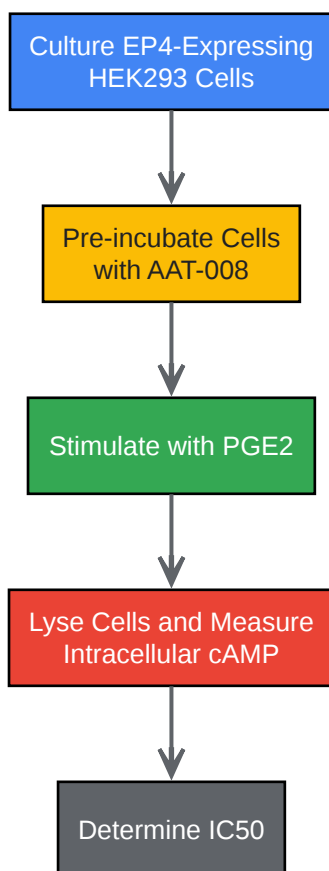
cAMP Functional Assay

Objective: To determine the functional antagonism of **AAT-008** on PGE2-induced cAMP production.

Methodology: A cell-based assay is used to measure the intracellular accumulation of cAMP in response to EP4 receptor activation.

- **Cell Culture:** HEK293 cells expressing the human EP4 receptor are cultured in appropriate media.
- **Assay Setup:** Cells are pre-incubated with varying concentrations of **AAT-008**.
- **Stimulation:** The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.

- **Cell Lysis and Detection:** After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
- **Data Analysis:** The IC₅₀ value, representing the concentration of **AAT-008** that inhibits 50% of the PGE₂-induced cAMP production, is determined.



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Workflow for cAMP Functional Assay

Conclusion

AAT-008 is a highly potent and selective EP4 receptor antagonist with a well-characterized chemical profile and mechanism of action. Its ability to specifically block the PGE₂-EP4 signaling pathway makes it a valuable research tool and a promising candidate for the development of novel therapeutics for a range of diseases, including cancer and inflammatory

disorders. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of **AAT-008**.

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References

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